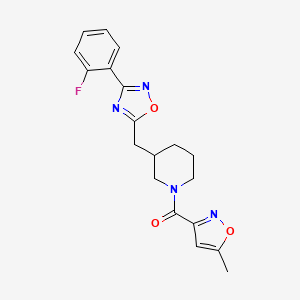

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone features a hybrid structure combining a piperidine ring, a 1,2,4-oxadiazole moiety substituted with a 2-fluorophenyl group, and a 5-methylisoxazole linked via a methanone bridge.

Properties

IUPAC Name |

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3/c1-12-9-16(22-26-12)19(25)24-8-4-5-13(11-24)10-17-21-18(23-27-17)14-6-2-3-7-15(14)20/h2-3,6-7,9,13H,4-5,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNQLOJGHVQXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule with significant potential in pharmacological applications. Its structure incorporates multiple heterocyclic rings, including an oxadiazole and an isoxazole, which are known for their diverse biological activities. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.

Structural Overview

The compound's structure can be broken down into key components:

- Oxadiazole Ring : Known for antimicrobial and antifungal properties.

- Isoxazole Ring : Often associated with neuroactive and anti-inflammatory effects.

- Piperidine Linkage : Provides structural stability and enhances bioactivity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various strains of bacteria and fungi. A study highlighted the activity of oxadiazole derivatives against Mycobacterium tuberculosis, demonstrating that modifications in the structure can enhance efficacy against resistant strains .

Table 1: Antimicrobial Activity of Related Oxadiazole Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 3a | M. tuberculosis | 0.5 µg/mL |

| Compound B | E. coli | 32 µg/mL |

| Compound C | S. aureus | 16 µg/mL |

Antifungal Activity

The antifungal potential of oxadiazole derivatives is also noteworthy. Compounds exhibiting similar structural features have been tested against various fungal pathogens, showing effective inhibition at varying concentrations. For example, derivatives with oxadiazole groups demonstrated significant activity against Candida albicans and other fungal strains .

Table 2: Antifungal Activity of Related Compounds

| Compound | Target Fungi | MIC (µg/mL) |

|---|---|---|

| Compound D | C. albicans | 64 µg/mL |

| Compound E | Fusarium oxysporum | 128 µg/mL |

The biological activity of the compound can be attributed to its structural components:

- Inhibition of Enzyme Activity : The oxadiazole moiety is known to inhibit key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : The presence of fluorine in the phenyl group may enhance membrane permeability, allowing for greater bioavailability and efficacy.

- Interference with Nucleic Acid Synthesis : Some derivatives have been shown to interfere with DNA replication in bacterial cells.

Case Studies

A recent study evaluated a series of oxadiazole derivatives, including those structurally similar to the target compound, for their antibacterial and antifungal activities:

- Study Findings : The derivatives exhibited varying levels of activity against both Gram-positive and Gram-negative bacteria.

- : Structural modifications significantly influenced the biological activity, indicating that further optimization could lead to more potent compounds.

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula: C16H18FN5O2

- Molecular Weight: 343.35 g/mol

Structural Features

The compound consists of:

- A piperidine ring that connects the oxadiazole and isoxazole moieties.

- A fluorine atom on the phenyl group, which may enhance its chemical properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and isoxazole moieties exhibit significant antibacterial and antifungal properties. The presence of these heterocycles can enhance the compound's interaction with microbial targets, potentially leading to new antimicrobial agents.

Case Studies

- Study A: A derivative of oxadiazole showed promising results against Gram-positive bacteria, suggesting that modifications in structure could lead to enhanced efficacy.

- Study B: Isoxazole-containing compounds were tested for antifungal activity, revealing effective inhibition against common fungal pathogens.

Anti-cancer Properties

Emerging studies suggest that compounds with similar structures may possess anti-cancer properties. The ability of these compounds to interact with specific biological pathways involved in cancer progression makes them candidates for further investigation.

Case Studies

- Study C: Research on oxadiazole derivatives demonstrated cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.

- Study D: Isoxazole derivatives were shown to inhibit tumor growth in preclinical models, warranting further exploration of their mechanisms.

Neuropharmacological Effects

The piperidine component of the compound may contribute to neuropharmacological activity. Compounds with piperidine structures have been linked to modulation of neurotransmitter systems.

Case Studies

- Study E: Piperidine derivatives were evaluated for their effects on dopamine receptors, suggesting potential applications in treating neurodegenerative diseases.

- Study F: Research indicated that certain piperidine compounds exhibit anxiolytic effects in animal models.

Comparison with Similar Compounds

Structural and Functional Features

The compound’s structural analogs share core motifs (piperidine, oxadiazole/isoxazole rings) but differ in substituents, influencing their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Molecular Comparisons

Pharmacological Implications

- Target Compound : The 2-fluorophenyl group likely enhances metabolic stability compared to chlorinated analogs, while the 1,2,4-oxadiazole ring (a bioisostere for carboxylic acids) may improve binding to enzymes or receptors like GPR119 .

- Patent Compounds : Bulky substituents (e.g., isopropyl, tert-butyl) in oxadiazole analogs improve receptor selectivity but may reduce solubility .

Q & A

Q. What are the key considerations for synthesizing this compound, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring, followed by coupling with the piperidine and isoxazole moieties. Key steps include:

- Oxadiazole formation : Cyclization of amidoxime precursors under controlled temperatures (80–120°C) using catalysts like EDCI or HOBt .

- Piperidine coupling : Alkylation or nucleophilic substitution reactions, often requiring anhydrous solvents (e.g., DMF or DCM) and bases (e.g., KCO) .

- Progress monitoring : Use HPLC to track intermediate formation (retention time ~8–12 min) and NMR to confirm functional group integration (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies involve:

- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, analyzing degradation products via LC-MS. The oxadiazole ring is prone to hydrolysis under strongly acidic/basic conditions .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (typically >200°C), while differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions .

Q. Which spectroscopic techniques are critical for structural elucidation?

- NMR : -NMR confirms fluorophenyl integration (δ -110 to -115 ppm), while -NMR identifies piperidine CH groups (δ 1.5–2.5 ppm) and isoxazole protons (δ 6.2–6.5 ppm) .

- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H] at m/z 423.1482) and fragments (e.g., loss of the oxadiazole moiety at m/z 295.0924) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

Contradictions often arise from dynamic processes like ring puckering in the piperidine moiety or rotational isomerism in the oxadiazole group. Strategies include:

- Variable-temperature NMR : Cooling to -40°C slows molecular motion, simplifying splitting patterns .

- DFT calculations : Compare experimental -NMR shifts with computed values (e.g., using Gaussian09) to identify dominant conformers .

Q. What methodologies optimize yield in challenging coupling reactions (e.g., piperidine-oxadiazole linkage)?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig couplings or copper(I) iodide for Ullmann-type reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like DBU enhance reaction efficiency .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining >80% yield .

Q. How can researchers design assays to evaluate biological activity when structural analogs have conflicting reported effects?

- Target prioritization : Focus on pathways linked to the compound’s motifs (e.g., kinase inhibition for oxadiazole-containing analogs ).

- Dose-response profiling : Test a wide concentration range (1 nM–100 µM) to identify off-target effects.

- Data triangulation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.